molecular formula CH5NO3S B7846981 n-Hydroxymethanesulfonamide

n-Hydroxymethanesulfonamide

Cat. No.: B7846981
M. Wt: 111.12 g/mol
InChI Key: YKSVNSKYIUPAKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-Hydroxymethanesulfonamide is an organic compound with the molecular formula CH₅NO₃S It is a sulfonamide derivative characterized by the presence of a hydroxyl group attached to the sulfonamide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: n-Hydroxymethanesulfonamide can be synthesized through several methods. One common approach involves the reaction of methanesulfonyl chloride with hydroxylamine. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization. The reaction conditions often include maintaining a low temperature to prevent decomposition and using a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions for large-scale synthesis. This includes using continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: n-Hydroxymethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

n-Hydroxymethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of n-hydroxymethanesulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt essential biochemical pathways, leading to antimicrobial or anticancer effects. The compound’s hydroxyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: n-Hydroxymethanesulfonamide is unique due to its hydroxyl group, which enhances its reactivity and potential for forming hydrogen bonds. This feature makes it a versatile compound in synthetic chemistry and a valuable intermediate in the production of various biologically active molecules .

Properties

IUPAC Name

N-hydroxymethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH5NO3S/c1-6(4,5)2-3/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSVNSKYIUPAKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4112-03-2
Record name Methylsulphamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004112032
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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